molecular formula C15H9ClO6 B6410315 4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid CAS No. 1261984-81-9

4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid

Cat. No.: B6410315
CAS No.: 1261984-81-9
M. Wt: 320.68 g/mol
InChI Key: IUKISLCAWFUBCS-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group and two carboxylic acid groups attached to a biphenyl structure

Properties

IUPAC Name

5-(2-carboxy-5-chlorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO6/c16-10-1-2-11(15(21)22)12(6-10)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKISLCAWFUBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691895
Record name 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-81-9
Record name 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-(3,5-dicarboxyphenyl)benzoic acid. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then heated to facilitate the substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Anhydrides or esters of the original compound.

    Reduction: 2-(3,5-dicarboxyphenyl)benzoic acid.

    Substitution: Derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chloro and carboxylic acid groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid
  • 5-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid
  • 4-Bromo-2-(3,5-dicarboxyphenyl)benzoic acid

Uniqueness

4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid is unique due to the specific positioning of the chloro and carboxylic acid groups, which influence its chemical reactivity and biological activity. The presence of the chloro group at the 4-position enhances its potential for substitution reactions, making it a versatile intermediate in organic synthesis.

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